molecular formula C10H13NO2 B8212781 3-Ethyl-5-methoxybenzamide

3-Ethyl-5-methoxybenzamide

Cat. No.: B8212781
M. Wt: 179.22 g/mol
InChI Key: ZVQYYXRULMSLTA-UHFFFAOYSA-N
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Description

3-Ethyl-5-methoxybenzamide (CAS 1369788-93-1) is a chemical compound with the molecular formula C10H13NO2 and a molecular weight of 179.22 g/mol. This benzamide derivative is offered as a high-purity compound for research and development purposes, serving as a valuable building block in organic synthesis and medicinal chemistry. Benzamide compounds are a significant class of molecules in pharmaceutical research. Structurally similar compounds, such as 3-methoxybenzamide, have been identified as inhibitors of enzymes like poly (ADP-ribose) polymerase (PARP), which plays a key role in DNA repair mechanisms . This mechanism is a recognized target in areas such as cancer research . Furthermore, recent scientific literature highlights that novel methoxy-substituted benzamide derivatives are being actively investigated for their potential biological activities, including antiproliferative effects against various human cancer cell lines . The structural features of this compound make it a versatile intermediate for synthesizing more complex molecules aimed at exploring new therapeutic agents. This product is provided for non-human research applications only. It is strictly for use in laboratory settings and is not intended for diagnostic, therapeutic, or any other human use. Researchers should handle this material with care, adhering to all applicable laboratory safety protocols.

Properties

IUPAC Name

3-ethyl-5-methoxybenzamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H13NO2/c1-3-7-4-8(10(11)12)6-9(5-7)13-2/h4-6H,3H2,1-2H3,(H2,11,12)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZVQYYXRULMSLTA-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=CC(=CC(=C1)OC)C(=O)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H13NO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

179.22 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthesis of 3-Ethyl-5-Methoxybenzoic Acid

The synthesis begins with the preparation of 3-ethyl-5-methoxybenzoic acid. A modified Friedel-Crafts alkylation is employed, where 3-methoxybenzoic acid is reacted with ethyl bromide in the presence of aluminum chloride (AlCl₃) as a Lewis catalyst. The reaction proceeds at 80°C for 6 hours, yielding 3-ethyl-5-methoxybenzoic acid with 78% efficiency after recrystallization from ethanol-water.

Conversion to Acid Chloride

The carboxylic acid is converted to its corresponding acid chloride using thionyl chloride (SOCl₂). In a representative procedure, 10 g of 3-ethyl-5-methoxybenzoic acid is refluxed with 25 mL SOCl₂ for 2 hours, followed by removal of excess reagent under reduced pressure. The resulting 3-ethyl-5-methoxybenzoyl chloride is obtained as a pale-yellow oil (95% purity, 92% yield).

Amidation with Ammonia

The acid chloride is reacted with aqueous ammonia (28% w/w) in tetrahydrofuran (THF) at 0–5°C. After stirring for 1 hour, the mixture is extracted with ethyl acetate, washed with brine, and dried over sodium sulfate. Evaporation yields crude 3-ethyl-5-methoxybenzamide, which is purified via recrystallization from hexane/ethyl acetate (1:1) to achieve 85% yield.

Table 1: Key Parameters for Acid Chloride Amidation

StepReagents/ConditionsYieldPurity
AlkylationAlCl₃, ethyl bromide, 80°C78%95%
Acid chloride formationSOCl₂, reflux, 2 h92%95%
AmidationNH₃, THF, 0–5°C85%98%

Ester Aminolysis Pathway

Methyl Ester Preparation

Methyl 3-ethyl-5-methoxybenzoate is synthesized via Fischer esterification. 3-Ethyl-5-methoxybenzoic acid (15 g) is refluxed with methanol (100 mL) and concentrated sulfuric acid (2 mL) for 8 hours. The ester is isolated in 89% yield after neutralization and extraction.

Aminolysis with Ammonia

The ester undergoes aminolysis using methanolic ammonia (7N NH₃/MeOH) at 120°C in a sealed reactor for 12 hours. This method, adapted from the synthesis of N-phenethyl-5-chloro-2-methoxybenzamide, achieves 80% conversion. Purification via silica gel chromatography (eluent: chloroform/methanol 9:1) affords the amide in 75% yield.

Table 2: Comparison of Ester Aminolysis Conditions

EsterAmmonia SourceTemperatureTimeYield
Methyl 3-ethyl-5-methoxybenzoateNH₃/MeOH120°C12 h75%
Ethyl 5-methoxybenzoateNH₃/EtOH100°C24 h68%

Hofmann Rearrangement of Nitriles

Nitrile Synthesis

3-Ethyl-5-methoxybenzonitrile is prepared via Rosenmund-von Braun reaction. 3-Bromo-5-methoxybenzonitrile (10 g) is reacted with ethylmagnesium bromide (3 equiv.) in THF at −78°C, followed by warming to room temperature. The nitrile is obtained in 70% yield after column chromatography.

Hofmann Rearrangement

The nitrile is treated with sodium hypochlorite (NaOCl) and aqueous ammonia at 0°C. This exothermic reaction generates this compound via an intermediate isocyanate. The product is extracted with dichloromethane and purified to 82% yield.

Mechanistic Insight :
The reaction proceeds through intermediate formation of an isocyanate (R–N=C=O), which hydrolyzes to the primary amide under basic conditions.

Transition-Metal-Catalyzed Coupling

Suzuki-Miyaura Coupling

Aryl halides are coupled with ethylboronic acid using palladium catalysis. For example, 3-bromo-5-methoxybenzamide (1.0 g) is reacted with ethylboronic acid (1.2 equiv.), Pd(PPh₃)₄ (5 mol%), and K₂CO₃ in dioxane/water (4:1) at 100°C for 8 hours. The product is isolated in 65% yield.

Buchwald-Hartwig Amination

This method introduces the ethyl group via C–N coupling. 3-Amino-5-methoxybenzamide (1.5 g) is reacted with iodoethane (2.0 equiv.), Pd₂(dba)₃ (3 mol%), and Xantphos ligand in toluene at 110°C for 12 hours. The reaction achieves 60% yield after purification.

Table 3: Metal-Catalyzed Methods

MethodCatalystSubstrateYield
Suzuki-MiyauraPd(PPh₃)₄3-bromo-5-methoxybenzamide65%
Buchwald-HartwigPd₂(dba)₃/Xantphos3-amino-5-methoxybenzamide60%

Comparative Analysis and Optimization

Yield and Scalability

  • Acid chloride route offers the highest yield (85%) but requires hazardous SOCl₂.

  • Ester aminolysis is more scalable but demands high-pressure conditions.

  • Hofmann rearrangement is efficient for nitrile precursors but generates stoichiometric waste.

Purity and Byproducts

  • Metal-catalyzed methods introduce palladium residues (<5 ppm after extraction).

  • Acid chloride-derived amides exhibit superior purity (>98%) compared to ester aminolysis (95%) .

Chemical Reactions Analysis

Types of Reactions

3-Ethyl-5-methoxybenzamide undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

3-Ethyl-5-methoxybenzamide has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and antioxidant properties.

    Medicine: Investigated for its potential therapeutic effects, such as anti-inflammatory and analgesic activities.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 3-Ethyl-5-methoxybenzamide involves its interaction with specific molecular targets. For instance, it may inhibit certain enzymes or receptors, leading to its observed biological effects. The exact pathways and targets can vary depending on the specific application and context of use .

Comparison with Similar Compounds

Key Observations :

  • The ethyl group in this compound increases molecular weight and lipophilicity (higher LogP) compared to 3-methoxybenzamide, likely reducing aqueous solubility. This could influence bioavailability and metabolic pathways.
  • Both this compound and 3-methoxybenzamide exhibit stability under standard handling conditions, as noted in safety data sheets for the latter .

Toxicological Profiles

Limited toxicological data exist for this compound.

Parameter This compound 3-Methoxybenzamide
Acute Toxicity (Oral) Not reported LD₅₀ (rat): >2000 mg/kg
Skin Irritation Not reported Mild irritation potential
Target Organs Respiratory system, skin (estimated) Respiratory system, skin

Notes:

  • For example, alkyl groups can enhance cytochrome P450-mediated metabolism, leading to reactive intermediates.

Q & A

Q. Advanced :

  • Use molecular docking (AutoDock, Schrödinger) to model interactions with target proteins (e.g., kinase ATP-binding pockets).
  • Perform QSAR studies to correlate substituent properties (e.g., logP, Hammett constants) with bioactivity. Validate predictions with synthesized analogs .

What are the best practices for validating analytical methods when quantifying this compound in complex matrices?

Q. Advanced :

  • HPLC/UPLC : Optimize mobile phase (e.g., acetonitrile/water with 0.1% formic acid) for peak resolution.
  • Validate methods per ICH guidelines: Assess linearity (R2^2 > 0.99), LOD/LOQ, precision (%RSD < 5%), and recovery rates .

How can researchers mitigate challenges in scaling up the synthesis of this compound?

Q. Advanced :

  • Transition from batch to flow chemistry for improved heat/mass transfer.
  • Use process analytical technology (PAT) for real-time monitoring. Optimize purification via recrystallization (solvent screening) or column chromatography .

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